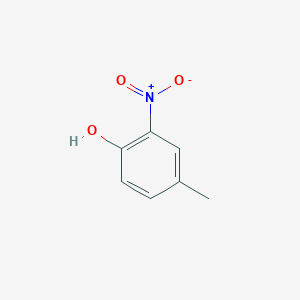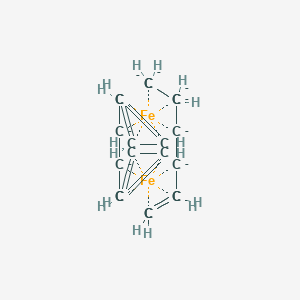
Acetophenone, dimethylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, dimethylhydrazone (ADMH) is a chemical compound that has been used in scientific research for various purposes. It is a yellowish liquid with a strong odor and is commonly used as a reagent in organic chemistry. ADMH is a hydrazone derivative of acetophenone and is synthesized by the reaction of acetophenone with dimethylhydrazine.
Mechanism of Action
The mechanism of action of Acetophenone, dimethylhydrazone is not well understood. It is believed to act as a nucleophile and form a Schiff base with aldehydes and ketones. The resulting complex can be analyzed by various spectroscopic techniques. Acetophenone, dimethylhydrazone has also been used as a reagent for the determination of the enantiomeric excess of chiral aldehydes and ketones.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Acetophenone, dimethylhydrazone. However, it has been reported to have some toxic effects on the liver and kidneys in animal studies. Acetophenone, dimethylhydrazone has also been shown to have anti-tumor activity in vitro.
Advantages and Limitations for Lab Experiments
Acetophenone, dimethylhydrazone is a useful reagent for the synthesis of various compounds. It is easy to prepare and has a high yield. Acetophenone, dimethylhydrazone can also be used for the analysis of aldehydes and ketones, which is a common task in organic chemistry. However, Acetophenone, dimethylhydrazone has some limitations, including its toxicity and limited solubility in water. It is also sensitive to air and light, which can lead to degradation.
Future Directions
There are several future directions for research on Acetophenone, dimethylhydrazone. One area of interest is the synthesis of new heterocyclic compounds using Acetophenone, dimethylhydrazone as a reagent. These compounds could have potential biological activities and could be used as drugs. Another area of interest is the development of new analytical methods for the determination of aldehydes and ketones using Acetophenone, dimethylhydrazone. Finally, more research is needed to understand the mechanism of action of Acetophenone, dimethylhydrazone and its potential toxic effects on the liver and kidneys.
Conclusion:
In conclusion, Acetophenone, dimethylhydrazone is a useful reagent for organic chemistry and has potential applications in the synthesis of new compounds and analysis of aldehydes and ketones. However, its toxicity and limited solubility in water are limitations that need to be addressed. Further research is needed to understand the mechanism of action of Acetophenone, dimethylhydrazone and its potential toxic effects on the liver and kidneys.
Synthesis Methods
Acetophenone, dimethylhydrazone is synthesized by the reaction of acetophenone with dimethylhydrazine. The reaction is carried out by adding dimethylhydrazine to a solution of acetophenone in ethanol. The mixture is then refluxed for several hours, and the resulting product is purified by distillation. The yield of Acetophenone, dimethylhydrazone can be increased by using excess dimethylhydrazine.
Scientific Research Applications
Acetophenone, dimethylhydrazone is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It is also used in the analysis of aldehydes and ketones by forming a colored complex with them. Acetophenone, dimethylhydrazone has been used in the synthesis of various heterocyclic compounds, which have potential biological activities. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
properties
CAS RN |
13466-32-5 |
|---|---|
Molecular Formula |
C18H22N4O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-methyl-N-[(Z)-1-phenylethylideneamino]methanamine |
InChI |
InChI=1S/C10H14N2/c1-9(11-12(2)3)10-7-5-4-6-8-10/h4-8H,1-3H3/b11-9- |
InChI Key |
KGSVQMBEBWYNLB-LUAWRHEFSA-N |
Isomeric SMILES |
C/C(=N/N(C)C)/C1=CC=CC=C1 |
SMILES |
CC(=NN(C)C)C1=CC=CC=C1 |
Canonical SMILES |
CC(=NN(C)C)C1=CC=CC=C1 |
Other CAS RN |
13466-32-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)

![N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228404.png)
![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)

![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B228410.png)
![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)

![2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228425.png)
![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)
![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)
![2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)